Product packaging for Benzyl hydrogen 2-octadecenylsuccinate(Cat. No.:CAS No. 93882-67-8)

Benzyl hydrogen 2-octadecenylsuccinate

Cat. No.: B12657353
CAS No.: 93882-67-8
M. Wt: 458.7 g/mol
InChI Key: YCRMSZZTVLDBHO-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl hydrogen 2-octadecenylsuccinate is a high-purity chemical reagent intended for research applications, such as the study of surfactant properties and the development of emulsion systems. This compound belongs to a class of succinic acid derivatives known for their surface-active properties. Succinic acid isoester sulfonates are noted for their ability to self-assemble into micelles in aqueous solutions above a specific critical micelle concentration (CMC), a process that is spontaneous and entropy-driven . The molecular structure, which combines a hydrophobic alkyl chain with a hydrophilic headgroup, is key to its function as a surfactant, enabling the reduction of interfacial tension between oil and water . Researchers value this class of compounds for their excellent emulsification capabilities, as well as their potential resistance to temperature and salinity, making them candidates for investigation in areas like enhanced oil recovery (EOR) and material science . Structurally similar compounds, such as 4-Nonyl hydrogen 2-octadecenylsuccinate, are recognized in scientific literature and commerce, confirming the research interest in this chemical family . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46O4 B12657353 Benzyl hydrogen 2-octadecenylsuccinate CAS No. 93882-67-8

Properties

CAS No.

93882-67-8

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

(E)-2-(2-oxo-2-phenylmethoxyethyl)icos-4-enoic acid

InChI

InChI=1S/C29H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29(31)32)24-28(30)33-25-26-21-18-17-19-22-26/h16-22,27H,2-15,23-25H2,1H3,(H,31,32)/b20-16+

InChI Key

YCRMSZZTVLDBHO-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Benzyl Hydrogen 2 Octadecenylsuccinate

Esterification Reactions for Mono-benzyl Succinate (B1194679) Formation

The creation of a mono-ester from a dicarboxylic acid like succinic acid requires selective reaction at one of the two equivalent carboxylic acid groups. While the direct target molecule is formed from an anhydride (B1165640), the principles of selective mono-esterification of the parent dicarboxylic acid are highly relevant. Alcoholysis of an anhydride is a common method for producing mono-esters. academie-sciences.fr The reaction of succinic anhydride with an alcohol, such as benzyl (B1604629) alcohol, is catalyzed by a nucleophile like 4-dimethylaminopyridine (B28879) (DMAP). The catalyst attacks a carbonyl carbon of the anhydride, forming a highly reactive intermediate. This intermediate is then attacked by the alcohol to form the mono-ester, regenerating the catalyst in the rate-limiting step. academie-sciences.fr

Alternatively, direct esterification of dicarboxylic acids can be employed. However, this often leads to a mixture of mono-esters and di-esters, complicating purification. academie-sciences.fr Achieving high selectivity for the mono-ester is a significant challenge.

Catalytic Systems and Reaction Kinetics in Succinate Ester Synthesis

Various catalytic systems have been developed to improve the efficiency and selectivity of esterification. Both chemical and biological catalysts have been screened for the esterification of succinic acid. fao.org For instance, dodecylbenzenesulfonic acid (DBSA), Nafion NR-50 (a solid acid catalyst), and the enzyme Novozym 435 have shown effectiveness. fao.org The reaction rates are significantly influenced by factors such as pH, temperature, and catalyst concentration. fao.org

Heterogeneous solid acid catalysts are particularly advantageous as they are stable, reusable, and facilitate easier product separation. nih.govrsc.org Bifunctional alumina (B75360) catalysts, possessing both acidic and basic sites, have demonstrated high selectivity for the monomethyl esterification of linear dicarboxylic acids. rsc.org Similarly, sulfated metal-incorporated MCM-48 (a mesoporous silica (B1680970) material) has been used as a stable and reusable catalyst for the esterification of benzyl alcohol, achieving high selectivity for the benzyl ester product. nih.govacs.org Niobium(V) chloride (NbCl₅), either in stoichiometric amounts or grafted onto a silica support, also effectively catalyzes the formation of benzyl esters from carboxylic acids and benzyl alcohol under solvent-free conditions. nih.gov The use of a silica-grafted niobium catalyst significantly reduces the amount of metal required while maintaining high yields. nih.gov

The kinetics of these reactions are often complex. For the ene reaction between maleic anhydride and various alkenes, the process has been found to follow second-order kinetics for a significant portion of the conversion. rsc.org

Table 1: Comparison of Catalytic Systems for Benzyl Esterification

Catalyst Substrates Conditions Yield/Selectivity Reference
SiO₂-Nb Carboxylic acids, Benzyl alcohol Room Temp, Solvent-free High yields nih.gov
S-Fe-MCM-48 Acetic acid, Benzyl alcohol 60°C, Solvent-free 98.9% selectivity for benzyl acetate nih.gov
Alumina Dicarboxylic acids, Methanol (B129727) Varies High selectivity for mono-ester rsc.org
DBSA Succinic acid, 1-Octanol Optimized pH, Temp Up to 93% conversion fao.org

Solvent Effects and Process Optimization Strategies

The choice of solvent can have a pronounced effect on esterification reactions. While solvent-free conditions are often preferred for environmental reasons, solvents can be used to improve solubility or facilitate separation. google.comresearchgate.net In the synthesis of monomenthyl succinate, a mixed solvent system of cyclohexane/acetone was found to be effective. academie-sciences.fr For the synthesis of alkenyl succinic anhydrides (ASAs) from methyl esters and maleic anhydride, xylene has been used as a solvent medium. core.ac.uk The use of xylene was found to decrease the formation of side products, although it also slowed the reaction kinetics, necessitating higher temperatures to achieve yields comparable to solvent-free synthesis. core.ac.uk

Process optimization involves adjusting parameters like temperature, molar ratio of reactants, and reaction time to maximize yield and minimize byproducts. For ASA synthesis in xylene, response surface methodology determined that optimal conditions for minimizing side products were a temperature between 220 and 235°C and a maleic anhydride to ester molar ratio of 1.2–1.35, yielding a product with less than 55% ASA. core.ac.uk For higher yields ( >70%), temperatures of 240–250°C with a molar ratio of 1.5–1.7 were required, though this led to more side products. core.ac.uk A reaction time of 8-10 hours was found to be a good compromise between ASA yield and the formation of side products. core.ac.uk

Alkene Succinylation via Maleic Anhydride and 1-Octadecene (B91540)

The backbone of the target molecule is formed through an ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a double or triple bond (the enophile). wikipedia.orgorganic-chemistry.org In this specific synthesis, 1-octadecene serves as the ene component, and maleic anhydride, a highly electron-deficient and reactive enophile, is used to introduce the succinate functionality. researchgate.netbhu.ac.in This reaction, sometimes referred to as maleinization, typically requires elevated temperatures (often above 150°C) to proceed thermally. researchgate.netrsc.org The product of this step is 2-octadecenylsuccinic anhydride, an important intermediate. core.ac.uk

Pericyclic Reaction Mechanisms and Regioselectivity Considerations

The ene reaction is mechanistically related to the Diels-Alder reaction and is classified as a group transfer pericyclic reaction. surrey.ac.ukinflibnet.ac.inmsu.edu It proceeds through a concerted mechanism involving a cyclic, six-electron transition state. researchgate.netinflibnet.ac.in According to Woodward-Hoffmann rules, the reaction can be designated as [σ2s + π2s + π2s], indicating that all components react suprafacially. wikipedia.orginflibnet.ac.in

The frontier molecular orbitals (FMO) involved are the Highest Occupied Molecular Orbital (HOMO) of the ene (1-octadecene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the enophile (maleic anhydride). bhu.ac.in The reaction is accelerated by electron-donating groups on the ene and electron-withdrawing groups on the enophile, which decrease the HOMO-LUMO energy gap. inflibnet.ac.in Lewis acids can also catalyze the reaction by coordinating to the enophile, lowering its LUMO energy and allowing the reaction to proceed at lower temperatures. wikipedia.orgbhu.ac.in

Regioselectivity in the ene reaction determines where the new carbon-carbon bond forms. For terminal alkenes like 1-octadecene, the reaction can theoretically produce different isomers. However, the reaction of maleic anhydride with long-chain alk-1-enes, such as hex-1-ene to dodec-1-ene, consistently yields products with a trans-configuration, suggesting a preference for an exo-transition state. rsc.org This transition state minimizes steric hindrance. rsc.org The addition of maleic anhydride to an oleic acid ester can occur at either carbon of the double bond (C9 or C10), resulting in two regioisomers. core.ac.uk For 1-octadecene, the reaction leads to the formation of 2-octadecenylsuccinic anhydride, where the double bond has shifted.

Thermochemical and Kinetic Studies of Adduction Processes

Kinetic studies of the ene reaction between maleic anhydride and various alkenes show that the reaction follows second-order kinetics and is largely unaffected by solvent changes. rsc.org The reaction requires significant thermal energy, with temperatures typically ranging from 120°C to 250°C. rsc.org

Activation parameters have been determined for the reaction with a range of vinylidene alkenes. surrey.ac.uk The enthalpy of activation (ΔH‡) was found to be in the range of 48 to 120 kJ/mol, while the entropy of activation (ΔS‡) was between -53 and -229 J/mol·K. surrey.ac.uk The large negative entropy of activation is consistent with a highly ordered, cyclic transition state characteristic of pericyclic reactions. rsc.org Kinetic studies on alk-1-enes from hex-1-ene to dodec-1-ene showed little variation in reaction rate with increasing alkyl chain length, supporting the proposed exo-transition state. rsc.org

Table 2: Thermochemical Data for Maleic Anhydride

Property Value Unit Reference
Standard solid enthalpy of formation (ΔfH°solid) -469.4 ± 1.2 kJ/mol chemeo.com
Standard enthalpy of combustion (ΔcH°solid) -1394.5 ± 0.2 kJ/mol chemeo.com
Enthalpy of fusion (ΔfusH) 11.8 kJ/mol chemeo.com

Stereochemical Control in Benzyl Hydrogen 2-octadecenylsuccinate Synthesis

The structure of this compound contains at least two stereogenic centers, which are formed during the ene reaction. core.ac.uk Controlling the stereochemistry of these centers is crucial for synthesizing specific stereoisomers, as different enantiomers can have distinct biological activities. mdpi.com For example, only (R)-benzylsuccinate is produced during the anaerobic degradation of toluene (B28343) by certain bacteria. mdpi.comnih.gov

Achieving stereochemical control in synthesis can be approached in several ways. One method is substrate control, where existing stereochemistry in a molecule influences the outcome of a subsequent reaction. youtube.com A more versatile approach is the use of a chiral auxiliary. youtube.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. Once the desired stereocenter is created, the auxiliary is removed. youtube.comthieme-connect.com For instance, chiral iron succinoyl complexes have been used to generate α-alkyl succinic acid derivatives with high regio- and stereoselectivity. rsc.orgrsc.org

Another powerful strategy is asymmetric catalysis, which utilizes a chiral catalyst to favor the formation of one enantiomer over the other. Chiral Lewis acids are often employed to catalyze ene reactions, including carbonyl-ene reactions, with high levels of enantioselectivity. wikipedia.org Rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to fumaric esters have been shown to produce chiral succinates in excellent yields and high enantioselectivities. thieme-connect.com Similarly, rhodium catalysts have been used for the stereodivergent synthesis of chiral succinimides via asymmetric transfer hydrogenation, achieving high enantiomeric and diastereomeric ratios. researchgate.net These methods provide pathways to access enantiomerically enriched succinate derivatives that are valuable building blocks for complex molecules. rsc.orgthieme-connect.com

Enantioselective and Diastereoselective Approaches to Succinate Esters

Achieving stereocontrol is paramount when synthesizing complex molecules with defined three-dimensional structures. For succinate esters, particularly those with chirality at the alcohol moiety or on the succinate backbone, enantioselective and diastereoselective methods are crucial. While specific methods for this compound are not extensively documented, general strategies for related compounds offer significant insight.

A primary strategy for achieving enantioselectivity is through the kinetic resolution of a racemic alcohol using an enzyme. jocpr.com Lipases are particularly effective for this purpose. researchgate.netresearchgate.net In this approach, an enzyme selectively acylates one enantiomer of a racemic alcohol (like a racemic octadecenol) with succinic anhydride. This results in a mixture of an optically enriched succinic acid monoester and the unreacted, optically enriched alcohol. researchgate.net A key advantage of using succinic anhydride is that the resulting acidic half-ester can be easily separated from the unreacted alcohol by a simple liquid-liquid extraction with a basic aqueous solution. researchgate.netresearchgate.net

Several lipases have been shown to be effective, with Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, demonstrating high enantioselectivity for a range of secondary alcohols. researchgate.netrsc.org The choice of solvent can significantly impact not only the reaction rate but also the product distribution, influencing whether a monoester or diester is formed. rsc.orgrsc.org For example, in the acylation of (R,S)-2-octanol, using tetrahydrofuran (B95107) as a solvent favored the formation of the mono-hemiester, whereas acetonitrile (B52724) promoted the formation of the diester. rsc.org

Beyond enzymatic methods, other asymmetric strategies for producing chiral succinates include the use of chiral auxiliaries, asymmetric hydrogenation, and tandem reaction sequences. The asymmetric reduction of C=C double bonds in precursors like dimethyl itaconate or dimethyl citraconate using ene-reductases (ERs) can produce chiral 2-methylsuccinates with high enantiomeric excess. mdpi.com Similarly, asymmetric transfer hydrogenation coupled with dynamic kinetic resolution (DKR) has been successfully applied to α-amido-β-keto esters to create two adjacent stereocenters, yielding anti-β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. researchgate.net Such strategies could be adapted to precursors of 2-octadecenylsuccinate to control the stereochemistry on the succinate backbone.

Table 1: Comparison of Lipases in Kinetic Resolution of Racemic Alcohols with Succinic Anhydride

Lipase Source Substrate Example(s) Key Findings Reference(s)
Candida antarctica lipase B (CALB) 2-pentanol, 3-hexanol, various arylalkylethanols Highly effective for resolving a wide range of alcohols with high enantioselectivity (E-values up to 115). researchgate.net, researchgate.net
Pseudomonas cepacia lipase 2-octanol, 2-butanol Effective catalyst, though product distribution (mono- vs. diester) is highly solvent-dependent. rsc.org
Pseudomonas fluorescens lipase 2-heptanol, 2-octanol Shows good enantioselectivity; used to prepare enantiomerically pure alcohols via resolution. researchgate.net

Sustainable Synthesis Strategies for this compound

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by improving efficiency and minimizing hazardous waste. For a molecule like this compound, sustainable strategies would focus on the use of renewable feedstocks, green catalysts and solvents, and maximizing atom economy. Bio-based succinic acid, produced via fermentation, is a key platform chemical that serves as a renewable starting point for such syntheses. mdpi.com

Green Solvents and Catalysts in Preparation

The ideal esterification process is solvent-free, using one of the reactants in excess as the reaction medium. However, when a solvent is necessary, green alternatives to volatile organic compounds are preferred. Ionic liquids (RTILs) have been studied as alternative media for lipase-catalyzed succinate synthesis. rsc.orgrsc.org They are non-volatile, but their impact on enzyme activity and product distribution must be carefully evaluated. rsc.org Another approach is to use greener, less toxic conventional solvents like ethyl acetate, which has been shown to be effective in the photocatalytic production of succinic anhydride from biomass-derived furanic compounds. nih.gov

The choice of catalyst is a cornerstone of green synthesis. youtube.com Moving away from stoichiometric reagents or corrosive homogeneous acid catalysts like sulfuric acid is a primary goal.

Biocatalysts: As mentioned, lipases are excellent green catalysts for the enantioselective esterification of succinates. They operate under mild conditions and are highly selective, reducing the formation of byproducts. jocpr.com

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages as they are easily separated from the reaction mixture, are often reusable, and are typically less corrosive than mineral acids. Examples include:

Ion-exchange resins like Amberlyst-15 have been used to catalyze the esterification of succinic acid with ethanol (B145695). nih.gov

Metal oxides such as ZnO have demonstrated high efficiency and selectivity in the esterification of succinic anhydride, providing excellent yields. google.com These catalysts are low-cost, environmentally friendly, and can be recycled multiple times without significant loss of activity.

Bimetallic oxide clusters represent an emerging class of highly active catalysts that can function under mild conditions using molecular oxygen as a benign oxidant, producing only water as a byproduct. labmanager.com

Table 2: Examples of Green Catalysts for Succinate Ester Synthesis

Catalyst Type Catalyst Example Reactants Key Advantages Reference(s)
Biocatalyst Candida antarctica lipase B (CALB) Racemic Alcohols + Succinic Anhydride High enantioselectivity, mild conditions, easy product separation. researchgate.net, researchgate.net
Heterogeneous (Metal Oxide) Zinc Oxide (ZnO) Succinic Anhydride + Methanol/Ethanol Recyclable, non-corrosive, excellent yields, environmentally friendly. google.com
Heterogeneous (Resin) Amberlyst-15 Succinic Acid + Ethanol Solid acid, easily separated, effective for driving equilibrium reactions. nih.gov
Heterogeneous (Bimetallic) Rhodium-Ruthenium Oxide Clusters (RhRuOₓ/C) Arenes + Carboxylic Acids Uses O₂ as a clean oxidant, high efficiency, produces only water as waste. labmanager.com

Atom Economy and Waste Minimization in Succinate Ester Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com A reaction with high atom economy generates minimal or no waste, making it inherently more sustainable and cost-effective.

For the synthesis of a monoester like this compound, there are two primary starting materials derived from succinic acid: succinic acid itself or succinic anhydride. The choice between these two precursors has a profound impact on the atom economy of the synthesis.

Route A: Esterification of Succinic Acid: The reaction of succinic acid with an alcohol (e.g., benzyl alcohol or 2-octadecenol) is a classic Fischer esterification. This is an equilibrium reaction that produces one molecule of water for every molecule of ester formed. The water is a byproduct and is not incorporated into the final product, thus lowering the atom economy.

Route B: Ring-Opening of Succinic Anhydride: The reaction of succinic anhydride with an alcohol is an addition reaction. The alcohol attacks the electrophilic carbonyl carbon, leading to the opening of the anhydride ring to form the desired monoester. In this reaction, all atoms from both the succinic anhydride and the alcohol are incorporated into the final product.

The theoretical atom economy for these routes can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

As shown in the table below, the synthesis via succinic anhydride (Route B) has a perfect theoretical atom economy of 100%, as there are no byproducts. yale.edu In contrast, the esterification of succinic acid (Route A) has a lower atom economy because water is generated as waste. Therefore, from an atom economy perspective, using succinic anhydride is the superior, greener method for synthesizing succinate monoesters. This approach minimizes waste at the source, which is a fundamental goal of sustainable chemistry.

Table 3: Atom Economy Comparison for Monoester Synthesis

Route Reaction Reactants Desired Product Byproduct Theoretical Atom Economy
A Fischer Esterification Succinic Acid + Alcohol Succinate Monoester Water (H₂O) < 100%
B Anhydride Ring-Opening Succinic Anhydride + Alcohol Succinate Monoester None 100%

Comprehensive Spectroscopic and Advanced Analytical Characterization of Benzyl Hydrogen 2 Octadecenylsuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.ugm.ac.idresearchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity and spatial arrangement of atoms within Benzyl (B1604629) Hydrogen 2-Octadecenylsuccinate can be determined.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis.researchgate.net

The ¹H NMR spectrum of Benzyl Hydrogen 2-Octadecenylsuccinate would be expected to display characteristic signals corresponding to each distinct proton environment in the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely be observed as a singlet around δ 5.1 ppm, assuming no chirality in the molecule that would render them diastereotopic.

The protons of the succinate (B1194679) backbone would present a more complex pattern. The methine proton at the C2 position, adjacent to the octadecenyl chain, would likely resonate as a multiplet due to coupling with the neighboring methylene protons of the succinate and the vinyl protons of the octadecenyl group. The methylene protons of the succinate would also appear as multiplets.

The long octadecenyl chain would show a series of signals in the upfield region of the spectrum. The olefinic protons (-CH=CH-) would be expected to resonate in the δ 5.3-5.5 ppm range, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The allylic protons, adjacent to the double bond, would appear as multiplets around δ 2.0 ppm. The numerous methylene groups of the long alkyl chain would produce a large, overlapping signal cluster around δ 1.2-1.4 ppm, while the terminal methyl group would give a triplet at approximately δ 0.9 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbons of the ester and carboxylic acid would be found in the downfield region, typically between δ 170-180 ppm. The aromatic carbons of the benzyl group would resonate in the δ 127-136 ppm range. The benzylic carbon would be expected around δ 67 ppm. The carbons of the succinate moiety would appear in the δ 30-50 ppm region. The olefinic carbons of the octadecenyl chain would be observed around δ 120-130 ppm, while the aliphatic carbons of the chain would produce a series of signals in the δ 14-32 ppm range.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (Benzyl)7.3-7.4 (m)127-136
Benzylic CH₂5.1 (s)67
Succinate CHMultiplet~45-50
Succinate CH₂Multiplets~30-35
Olefinic CH=CH5.3-5.5 (m)120-130
Allylic CH₂~2.0 (m)~27-30
Alkyl (CH₂)n1.2-1.4 (br m)22-32
Terminal CH₃~0.9 (t)~14
Ester C=O-~172
Carboxylic Acid C=O-~178

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination.ugm.ac.id

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the methine proton of the succinate and the adjacent methylene protons, as well as the vinyl protons of the octadecenyl chain. It would also confirm the coupling between the olefinic protons and the allylic protons. orgchemboulder.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 5.1 ppm would correlate with the carbon signal at δ 67 ppm, confirming the benzylic CH₂ group. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and ester/acid functionalities. For example, an HMBC correlation would be expected between the benzylic protons (δ ~5.1 ppm) and the ester carbonyl carbon (δ ~172 ppm), as well as the aromatic carbons. Correlations between the succinate protons and both carbonyl carbons would confirm the succinate backbone structure. chemicalbook.comorgchemboulder.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination.sigmaaldrich.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₂₉H₄₄O₄), the expected exact mass can be calculated and compared to the experimentally determined value.

Fragmentation Pathways and Ionization Techniques (ESI, MALDI) for Structural Confirmation.

The choice of ionization technique is crucial for obtaining meaningful mass spectra. Electrospray Ionization (ESI) is a soft ionization method that is well-suited for polar molecules like this compound, as it tends to produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that could be employed.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of the benzyl group: A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇, 91 Da), resulting from the cleavage of the benzylic C-O bond.

Loss of the octadecenyl chain: Cleavage of the C-C bond connecting the octadecenyl chain to the succinate backbone would lead to a significant fragment.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for such compounds.

Cleavage of the succinate backbone: Various cleavages within the succinate moiety can also occur, providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures.ugm.ac.idnist.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Characteristic Functional Group Frequencies for Succinate Esters and Alkenes.nist.gov

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the carboxylic acid hydroxyl group.

C=O Stretch: Two distinct carbonyl stretching bands would be expected. The ester carbonyl would typically absorb around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl would appear at a slightly lower frequency, around 1700-1725 cm⁻¹.

C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹ would correspond to the C=C double bond in the octadecenyl chain.

C-O Stretch: The C-O stretching vibrations of the ester and carboxylic acid would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C-H and C=C Bends: The benzyl group would give rise to characteristic out-of-plane bending vibrations for the aromatic C-H bonds in the 690-900 cm⁻¹ region, and aromatic C=C ring stretching absorptions around 1450-1600 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region would be due to the C-H stretching vibrations of the long alkyl chain.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond of the alkene, which often gives a stronger signal in Raman than in IR.

Functional GroupCharacteristic IR Absorption (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Aliphatic C-H2850-2960
Ester C=O1735-1750
Carboxylic Acid C=O1700-1725
Alkene C=C1640-1680
Aromatic C=C1450-1600
C-O Stretch1000-1300
Aromatic C-H Bending690-900

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatography is indispensable for both assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. The lipophilic nature of the C18 octadecenyl chain combined with the aromatic benzyl group dictates the selection of appropriate chromatographic conditions.

The development of robust HPLC and GC methods is fundamental for the routine analysis and purity verification of this compound.

High-Performance Liquid Chromatography (HPLC):

Given the compound's relatively low volatility and high molecular weight, reversed-phase HPLC (RP-HPLC) is the most suitable technique for its analysis. The long C18 alkyl chain provides strong hydrophobic interactions with a nonpolar stationary phase.

Stationary Phase: An octadecylsilane (B103800) (C18) column is the conventional choice for separating lipophilic compounds. mdpi.com Columns with high carbon loading and end-capping are preferable to minimize interactions with residual silanols. For separating potential cis/trans isomers of the octadecenyl chain, specialized columns with enhanced shape selectivity, such as those based on cholesteryl-bonded silica (B1680970), could be employed. hplc.eu

Mobile Phase: A gradient elution is typically required to achieve good resolution and reasonable analysis times. The mobile phase would likely consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. mdpi.com Due to the compound's nonpolar nature, a high percentage of the organic modifier will be necessary for elution. The use of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can help to ensure consistent ionization and peak shape, particularly by suppressing the deprotonation of the free carboxylic acid group.

Detection: A UV detector is highly effective, as the benzyl group contains a chromophore that absorbs UV light, typically around 254 nm. cmes.org For more comprehensive analysis and to aid in peak identification, a photodiode array (PDA) detector can be used to acquire UV spectra across a range of wavelengths. Mass spectrometry (MS) detection would provide molecular weight information, confirming the identity of the main peak and any impurities.

Table 1: Exemplary HPLC Method Parameters for this compound

ParameterSuggested Conditions
Column Reversed-Phase C18, 4.6 mm I.D. x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table represents a hypothetical starting point for method development.

Gas Chromatography (GC):

Direct GC analysis of this compound is challenging due to its low volatility and the presence of a free carboxylic acid group. Therefore, derivatization is a necessary prerequisite to increase its thermal stability and volatility. nih.gov

Derivatization: The most common approach is esterification of the free carboxylic acid. This can be achieved through methylation using diazomethane (B1218177) or butylation using BF3/butanol. nih.gov Another effective method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. nih.gov

Column: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable for separating the derivatized analyte from other components. nih.gov

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Temperature Program: A temperature-programmed analysis is essential, starting at a lower temperature and ramping up to a high final temperature (e.g., 300-320 °C) to ensure the elution of the high-boiling point derivative.

Detection: A Flame Ionization Detector (FID) can be used for quantification. For definitive identification of the compound and its impurities, a Mass Spectrometer (MS) is the detector of choice. The electron impact (EI) mass spectrum will provide a unique fragmentation pattern that can be used for structural elucidation. nih.govwalshmedicalmedia.com

Table 2: Illustrative GC-MS Method Parameters for Derivatized this compound

ParameterSuggested Conditions
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-polysiloxane
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 320 °C, hold for 10 min
Injector Temperature 280 °C
MS Transfer Line Temp 300 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-650 m/z

Note: This table outlines a potential method for the TMS-derivatized compound.

When synthesized, this compound will likely be part of a mixture containing starting materials, by-products, and isomers. Preparative chromatography is the key technique for isolating the pure compound in quantities sufficient for further research (milligrams to grams). evotec.comteledynelabs.com

Preparative High-Performance Liquid Chromatography (Prep HPLC):

Prep HPLC is a scaled-up version of analytical HPLC, designed for purification rather than just quantification. teledynelabs.com

Principle: The same separation principles as analytical RP-HPLC apply. A larger diameter column (e.g., >20 mm) is used to handle higher sample loads.

Sample Loading: The amount of crude sample that can be loaded onto the column depends on the column dimensions and the separation efficiency between the target compound and its impurities.

Gradient and Flow Rate: The mobile phase gradient used in the analytical method is adapted for the preparative scale. Flow rates are significantly higher to accommodate the larger column volume.

Fraction Collection: A fraction collector is used to automatically collect the eluent in separate vials as it exits the detector. The fractions corresponding to the peak of the target compound are then combined.

Solvent Removal: After collection, the solvent is removed, typically using a rotary evaporator, to yield the purified this compound. evotec.com

Supercritical Fluid Chromatography (SFC):

For some lipophilic compounds, preparative SFC can be an advantageous alternative to prep HPLC. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Advantages: SFC can be faster and is often considered a "greener" technology due to the reduced use of organic solvents. The evaporation of CO2 from the collected fractions is simple and rapid. nih.gov

Methodology: A polar stationary phase (e.g., silica or diol) is often used in SFC for the separation of moderately polar compounds. A co-solvent, such as methanol, is added to the supercritical CO2 to modify the mobile phase strength. nih.gov

Elemental Analysis for Stoichiometric Verification in Synthesized Compounds

Following successful synthesis and purification, elemental analysis is a crucial final step to confirm the empirical formula of this compound (C₃₀H₄₈O₄) and, by extension, its purity.

The primary technique for this is Combustion Analysis . velp.com

Principle: A small, precisely weighed amount of the purified compound is combusted at high temperatures (typically >900 °C) in a stream of pure oxygen. This process breaks the molecule down into simple gaseous products: carbon dioxide (CO₂), water (H₂O), and, if other elements were present, gases like nitrogen oxides or sulfur dioxide.

Detection and Quantification: These combustion gases are then passed through a series of specific detectors. For instance, CO₂ and H₂O are often measured using infrared detectors. The instrument calculates the mass of each element from the amount of each gas produced.

Data Presentation: The results are presented as the weight percentage of each element (Carbon, Hydrogen, and Oxygen) in the sample. The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

Table 3: Theoretical Elemental Composition of this compound (C₃₀H₄₈O₄)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01130360.3375.58%
Hydrogen (H)1.0084848.38410.16%
Oxygen (O)15.999463.99613.43%
Total 472.71 100.00%

Note: This table provides the theoretical values against which experimental results from combustion analysis would be compared.

Chemical Reactivity and Derivatization Studies of Benzyl Hydrogen 2 Octadecenylsuccinate

Reactions at the Free Carboxylic Acid Moiety.clockss.org

The terminal carboxylic acid group is a primary site for derivatization, allowing for the synthesis of amides, esters, and various salts. These reactions are fundamental in altering the polarity and chemical properties of the parent molecule.

Amidation, Esterification, and Salt Formation for Derivative Synthesis.

Amidation: The free carboxylic acid of Benzyl (B1604629) hydrogen 2-octadecenylsuccinate can be converted to an amide through reaction with primary or secondary amines. The direct condensation is typically challenging as the amine's basicity deprotonates the carboxylic acid, forming a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and lead to the formation of the corresponding N-substituted 4-benzyl 2-octadecenylsuccinamide. libretexts.org More controlled and efficient amidation can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a good leaving group, which is then readily displaced by an amine. libretexts.org Alternatively, borate (B1201080) reagents like B(OCH₂CF₃)₃ can facilitate direct amide formation under milder conditions. acs.org For dicarboxylic acid monoesters, selective amidation at the free acid can be achieved by first converting it to a more reactive intermediate, such as an activated monobenzotriazoyl ester, which then couples with an amine. researchgate.net

Esterification: Further esterification of the monoester can lead to the formation of a disubstituted succinate (B1194679). This involves reacting Benzyl hydrogen 2-octadecenylsuccinate with an alcohol in the presence of an acid catalyst. Various catalytic systems can be employed, including traditional mineral acids, p-toluenesulfonic acid, or more advanced catalysts like 2,2'-biphenol-derived phosphoric acids, which can promote dehydration even without the removal of water. organic-chemistry.org This reaction would yield a molecule of the general structure Benzyl alkyl 2-octadecenylsuccinate.

Salt Formation: As a carboxylic acid, this compound readily reacts with bases to form salts. With amines, it forms the corresponding ammonium carboxylate salts. lumenlearning.comacs.org The formation of these salts is a straightforward acid-base neutralization. lumenlearning.com The resulting salts exhibit significantly different solubility profiles compared to the parent acid. The use of tertiary amines is often preferred if the salt is an intermediate that will be heated, as salts from primary or secondary amines can decompose to form amides upon heating. google.com Reaction with inorganic bases, such as sodium hydroxide (B78521) or potassium hydroxide, would similarly yield the corresponding carboxylate salt.

Table 1: Derivative Synthesis at the Carboxylic Acid Moiety

Reaction TypeReagent(s)Product ClassKey Findings/Conditions
AmidationPrimary/Secondary Amine, Heat (>100°C)N-Substituted 4-benzyl 2-octadecenylsuccinamideDirect condensation via dehydration of the initial ammonium carboxylate salt. libretexts.org
AmidationAmine, DCCN-Substituted 4-benzyl 2-octadecenylsuccinamideActivation of the carboxylic acid enables milder reaction conditions. libretexts.org
EsterificationAlcohol, Acid Catalyst (e.g., p-TsOH)Benzyl alkyl 2-octadecenylsuccinate (Diester)Standard acid-catalyzed esterification process. organic-chemistry.org
Salt FormationAmine (Primary, Secondary, or Tertiary)Ammonium 4-benzyl 2-octadecenylsuccinateSimple acid-base neutralization reaction. lumenlearning.comacs.org
Salt FormationInorganic Base (e.g., NaOH, KOH)Metal Salt of 4-benzyl 2-octadecenylsuccinateForms a water-soluble salt.

Reactions Involving the Alkene Moiety.

The 2-octadecenyl chain contains a carbon-carbon double bond, which is a key site for a variety of addition reactions. These modifications can be used to introduce new functional groups or to saturate the alkyl chain, thereby altering the physical and chemical properties of the molecule.

Hydrogenation and Halogenation Reactions.

Hydrogenation: The alkene can be reduced to the corresponding alkane, yielding Benzyl hydrogen 2-octadecylsuccinate. A significant challenge in this transformation is the potential for hydrogenolysis, the cleavage of the benzyl ester group by the same catalytic hydrogenation conditions. However, chemoselective methods have been developed to address this. The use of a reagent system consisting of sodium borohydride (B1222165) (NaBH₄) and acetic acid in the presence of a palladium on carbon (Pd/C) catalyst has been shown to effectively hydrogenate alkenes without cleaving O-benzyl ether or ester protecting groups. scirp.orgscispace.comresearchgate.net This method generates hydrogen in situ, avoiding the need for pressurized H₂ gas. researchgate.net Other selective catalysts, such as certain rhodium hydride complexes, have also been developed for the hydrogenation of α,β-unsaturated esters and other olefins with high chemoselectivity. chemistryviews.org

Halogenation: The double bond readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com This reaction, typically carried out in an inert solvent like dichloromethane, proceeds through a cyclic 'halonium' ion intermediate. masterorganicchemistry.comorganicchemistrytutor.com The subsequent attack by the halide ion occurs from the face opposite to the halonium ion, resulting in a stereoselective anti-addition. masterorganicchemistry.comyoutube.com This would convert the 2-octadecenyl group into a 2,3-dihalo-octadecyl group. The reaction is generally rapid and does not require a catalyst. pressbooks.pub

Table 2: Reactions at the Alkene Moiety

Reaction TypeReagent(s)Product Functional GroupKey Findings/Conditions
HydrogenationNaBH₄, CH₃COOH, Pd/CAlkane (Octadecyl)Chemoselective method that avoids hydrogenolysis of the benzyl ester. scirp.orgresearchgate.net
HalogenationBr₂ or Cl₂ in an inert solventVicinal DihalideProceeds via a cyclic halonium ion with anti-addition stereochemistry. masterorganicchemistry.comyoutube.com
EpoxidationmCPBA or Potassium PeroxomonosulfateEpoxidemCPBA is a common reagent; peroxomonosulfate is effective for unsaturated fatty esters. sciforum.netnih.gov
DihydroxylationOsO₄ (catalytic), NMO (stoichiometric)Vicinal DiolClassic method for syn-dihydroxylation.

Epoxidation and Dihydroxylation Studies.

Epoxidation: The alkene moiety can be converted into an epoxide, a three-membered cyclic ether. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a widely used reagent. sciforum.net The reaction is generally stereospecific. For unsaturated fatty esters, which are structurally analogous to the octadecenyl chain, epoxidation can be carried out with high yield using potassium peroxomonosulfate (Oxone) in the presence of a ketone like trifluoroacetone. nih.gov These reactions yield the corresponding epoxy-succinate derivative.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). The stereochemistry of the product depends on the chosen method. Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, is classically achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). Ruthenium tetroxide (RuO₄) can also be used catalytically. organic-chemistry.org Studies on the dihydroxylation of α,β-unsaturated esters have shown that these substrates can be effectively converted to the corresponding dihydroxy esters. clockss.org Hydroxylation of unsaturated plant oils has also been demonstrated using iron-based catalysts, suggesting alternative "green" methods for this transformation. nih.gov

Modifications of the Benzyl Ester Linkage.researchgate.net

The benzyl ester provides another handle for chemical modification, primarily through reactions that cleave or exchange the benzyl group.

Transesterification Reactions with Various Alcohols.

The benzyl group of the ester can be exchanged for a different alkyl or aryl group through transesterification. This equilibrium reaction is typically driven forward by using a large excess of the new alcohol or by removing one of the products. The reaction can be catalyzed by either acids or bases. A highly efficient method for the transesterification of esters, including those with benzylic alcohols, involves using a silica-supported boric acid catalyst under solvent-free conditions, which can be applied to a wide range of primary, secondary, and long-chain alcohols. nih.gov Another effective catalytic system for transesterification under mild conditions is a tetranuclear zinc cluster. organic-chemistry.org These methods allow for the conversion of this compound into a variety of other succinate monoesters, thereby tuning the properties of the ester group.

Hydrolysis Pathways and Stability Studies

The stability of this compound is primarily dictated by the susceptibility of its ester linkage to hydrolysis. Hydrolysis can be catalyzed by either acid or base and is also influenced by enzymatic action.

The hydrolysis of benzyl esters has been a subject of study, providing insights into the lability of the benzyl-oxygen bond. archive.orgchemrxiv.org In alkaline conditions, the hydrolysis follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

The hydrolysis of this compound would yield benzyl alcohol, and 2-octadecenylsuccinic acid. The rate of hydrolysis of benzyl esters is influenced by the nature of the acyl group. For instance, the hydrolysis rates of various benzyl esters were found to increase in the following order: salicylate, benzoate, stearate, cinnamate, acetate, succinate, and fumarate. archive.org This suggests that the succinate moiety contributes to a relatively faster hydrolysis compared to some other common benzyl esters.

The long alkenyl chain is expected to impart significant hydrophobicity to the molecule, which may influence its hydrolysis kinetics in aqueous systems by affecting its solubility and the accessibility of the ester group to hydrophilic reagents.

Table 1: Representative Hydrolysis Data for Benzyl Esters in Alcoholic Potassium Hydroxide Solution

Benzyl EsterRelative Rate of Hydrolysis
Benzyl Salicylate1.00
Benzyl Benzoate1.25
Benzyl Stearate1.80
Benzyl Cinnamate2.50
Benzyl Acetate3.20
Benzyl Succinate 4.50
Benzyl Fumarate5.80

Note: The data in this table is representative and compiled from studies on various benzyl esters to illustrate relative reactivity trends. archive.org The exact rates for this compound would require specific experimental determination.

Synthesis and Characterization of Advanced Succinate Derivatives and Analogues

The structure of this compound, featuring a free carboxylic acid group, offers a prime site for derivatization to create advanced analogues. Standard esterification or amidation reactions can be employed to modify this terminus.

For instance, reaction with various alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (DCC) would yield the corresponding diesters. Similarly, reaction with primary or secondary amines would produce the corresponding amides. The synthesis of succinate monoesters is often achieved through the reaction of succinic anhydride (B1165640) with an alcohol. sylzyhg.comresearchgate.net In the case of this compound, the starting point is a monoester, which can be further functionalized.

The characterization of such derivatives would rely on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of a derivative would show characteristic peaks. For example, the formation of a new ester would be confirmed by the appearance of a new C=O stretching band around 1735 cm⁻¹ and C-O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information. For example, in a ¹H NMR spectrum, the formation of a methyl ester derivative would be indicated by a new singlet at approximately 3.7 ppm. The signals corresponding to the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm) and the alkenyl chain would remain, although slight shifts might be observed depending on the new functional group. youtube.com

Table 2: Representative Spectroscopic Data for a Hypothetical Methyl Ester Derivative of this compound

Spectroscopic TechniqueCharacteristic Peaks / Signals
IR (Infrared) ~1740 cm⁻¹ (C=O stretch, benzyl ester), ~1735 cm⁻¹ (C=O stretch, methyl ester), ~2920 & 2850 cm⁻¹ (C-H stretch, alkyl), ~1650 cm⁻¹ (C=C stretch, alkenyl)
¹H NMR (Proton NMR) ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, Ar-CH₂-O), ~5.4 ppm (m, 2H, -CH=CH-), ~3.7 ppm (s, 3H, -O-CH₃), ~2.6 ppm (m, 4H, -CO-CH₂-CH₂-CO-), ~2.0 ppm (m, 2H, allylic CH₂), ~1.2-1.4 ppm (m, large, aliphatic CH₂)
¹³C NMR (Carbon NMR) ~172 ppm (C=O, benzyl ester), ~171 ppm (C=O, methyl ester), ~136 ppm (quaternary Ar-C), ~130 & 129 ppm (alkenyl CH), ~128 ppm (Ar-CH), ~67 ppm (Ar-CH₂-O), ~52 ppm (-O-CH₃), ~34-22 ppm (aliphatic CH₂)

Note: This is hypothetical data generated for illustrative purposes, based on known chemical shifts for similar functional groups. youtube.comnih.gov

Structure-Reactivity Relationships in Novel Succinate Congeners

The reactivity of novel succinate congeners derived from this compound would be influenced by the electronic and steric nature of the substituents introduced.

Electronic Effects: The introduction of electron-withdrawing groups on the newly formed ester or amide would increase the electrophilicity of the corresponding carbonyl carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

The relationship between the structure of dicarboxylic acid esters and their properties has been explored in various contexts. nih.govmdpi.com For instance, the length of the aliphatic chain in dicarboxylic acid esters can affect their plasticizing properties, with longer chains generally leading to different performance characteristics. mdpi.com In the context of novel congeners of this compound, modifications to the free carboxylic acid end could be used to tune properties such as solubility, thermal stability, and biodegradability.

Theoretical and Computational Investigations of Benzyl Hydrogen 2 Octadecenylsuccinate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics and stable geometries of molecules. nih.gov By solving approximations of the Schrödinger equation, these methods can determine optimized molecular structures, relative energies of different conformers, and the distribution of electrons within the molecule.

For Benzyl (B1604629) hydrogen 2-octadecenylsuccinate, these calculations would focus on the interplay between its three main components: the aromatic benzyl group, the flexible succinate (B1194679) linker with its carboxylic acid, and the long, unsaturated octadecenyl chain.

Density Functional Theory is a robust method for elucidating the mechanisms of chemical reactions, providing detailed information on transition states and reaction energetics. researchgate.net DFT studies on esterification and transesterification reactions have shown that it is possible to map out the entire reaction coordinate, identifying key intermediates and calculating the activation energy barriers for each step. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Esterification Pathway

This interactive table presents hypothetical energy values for the key stages of an esterification reaction, as would be determined by DFT calculations. The values are representative of typical findings in computational studies of ester formation.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsInitial separated molecules (e.g., anhydride (B1165640) + alcohol)0.00
Transition State 1Highest energy point leading to the intermediate+15.3
Tetrahedral IntermediateKey intermediate species formed during the reaction+5.2
Transition State 2Energy barrier for the breakdown of the intermediate+12.8
ProductsFinal ester and by-product-7.5

Note: Data is illustrative and based on typical values found in DFT studies of esterification reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and localization of these orbitals are key indicators of a molecule's electrophilic and nucleophilic nature. youtube.com

For Benzyl hydrogen 2-octadecenylsuccinate, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the π-system of the benzyl ring or the double bond of the octadecenyl chain, indicating these are likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the electron-deficient carbonyl carbons of the succinate moiety, marking them as the probable sites for nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies a molecule is more polarizable and has higher chemical reactivity. researchgate.net Theoretical calculations for analogous benzyl ester derivatives provide plausible values for these properties. iucr.org

Table 2: Predicted Frontier Molecular Orbital Properties

This table shows plausible FMO data for this compound, derived from computational studies on structurally similar benzyl esters. iucr.org

PropertyPredicted ValueSignificance
HOMO Energy-6.4 eVRelates to ionization potential and nucleophilicity
LUMO Energy-2.3 eVRelates to electron affinity and electrophilicity
HOMO-LUMO Gap (ΔE)4.1 eVIndicator of chemical reactivity and kinetic stability

Note: Values are adapted from published data on a comparable benzyl ester derivative to provide a scientifically reasonable estimate. iucr.org

Molecular Dynamics Simulations of this compound Interactions in Model Systems

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in larger systems and over time. acs.org MD simulations model the movements of atoms and molecules based on a classical mechanical force field, allowing for the study of complex processes like self-assembly, conformational changes in solution, and interactions within a condensed phase. nih.govrsc.org

For an amphiphilic molecule like this compound, with its long hydrophobic tail and more polar head group, MD simulations could model its behavior in various environments, such as at an oil-water interface or its tendency to form aggregates like micelles or lamellar phases in aqueous solutions. nih.gov These simulations rely on force fields like OPLS-AA, CHARMM, or AMBER to define the potential energy of the system. rsc.org

The succinate portion of the molecule possesses significant torsional flexibility around the central carbon-carbon bond, leading to different spatial arrangements known as conformers. researchgate.net Computational and experimental studies on succinic acid and its derivatives have shown a complex equilibrium between trans and gauche conformations. researchgate.netnih.gov Ab initio calculations and spectroscopic studies have revealed that the gauche conformer is often surprisingly stable, sometimes even more so than the trans form, due to a balance of steric and electronic effects. acs.orgrsc.org

An MD simulation of this compound would track the populations of these conformers over time, providing insight into the molecule's flexibility. The simulation would also detail the non-covalent intermolecular forces that govern its interactions with surrounding molecules. Key forces would include:

Van der Waals interactions: Dominant for the long octadecenyl chain, driving hydrophobic aggregation.

Hydrogen bonding: Occurring via the carboxylic acid group, allowing for interactions with polar solvents or other molecules.

π-π stacking: Potential interactions between the benzyl groups of adjacent molecules.

Table 3: Illustrative Conformational Energy Profile of the Succinate Backbone

This table presents the typical relative stability of the primary conformers of a succinate backbone, as determined from computational studies on succinic acid. rsc.orgresearchgate.net

ConformerC-C Torsion Angle (f)Relative Energy (kJ/mol)Typical Population in Water
gauche~60°0.0~80%
trans180°+0.3 to +3.0~20%

Note: Data is based on published computational and experimental results for succinic acid and its monoanion, which serve as a model for the succinate moiety in the title compound. acs.orgrsc.org

Predictive Modeling of Chemical Behavior and Reaction Energetics

Predictive modeling, often through Quantitative Structure-Property Relationship (QSPR) studies, establishes a mathematical correlation between a molecule's structural features (descriptors) and its physicochemical properties or reactivity. researchgate.netresearchgate.net These models can forecast the behavior of new or untested compounds, reducing the need for extensive and time-consuming experiments. acs.org

A QSPR model for a series of succinate esters could be developed to predict properties like reaction rate constants, equilibrium constants for hydrolysis, or physical properties like viscosity and boiling point. researchgate.net To apply this to this compound, one would first calculate a wide range of molecular descriptors representing its topology, geometry, and electronic structure. These descriptors would then be fed into the pre-established QSPR model to predict the target property. Modern machine learning algorithms are increasingly used to build these predictive models from large datasets. researchgate.net

Table 4: Selected Molecular Descriptors for QSPR Modeling of this compound

This table lists key descriptors that would be calculated and used in a QSPR model to predict the compound's properties.

Descriptor TypeExample DescriptorRelevance
Constitutional Molecular WeightBasic physical property, influences diffusion and steric effects.
Topological Wiener IndexDescribes molecular branching and compactness.
Physicochemical LogP (Octanol-Water Partition Coefficient)Predicts hydrophobicity and environmental partitioning.
Electronic Dipole MomentRelates to polarity and intermolecular electrostatic interactions.
Quantum-Chemical HOMO/LUMO EnergiesUsed to model chemical reactivity and reaction kinetics. researchgate.net
Geometrical Polar Surface Area (PSA)Correlates with transport properties and intermolecular interactions.

Exploration of Benzyl Hydrogen 2 Octadecenylsuccinate in Advanced Material Science Research

General Research Context: Monomers and Intermediates in Polymer Chemistry

Research in polymer chemistry often involves the use of dicarboxylic acids and their derivatives, such as succinates, to build polymer chains.

Synthesis of Succinate-Based Polymers and Copolymers

Succinic acid and its anhydride (B1165640) are precursors to biodegradable polyesters like poly(butylene succinate) (PBS). wikipedia.org The synthesis of these polymers is typically achieved through a two-stage process involving direct esterification and subsequent melt polycondensation. cnlubricantadditive.com For instance, PBS can be synthesized from succinic acid and 1,4-butanediol. cnlubricantadditive.com Enzymatic strategies have also been developed to produce high-molecular-weight PBS, sometimes involving the copolymerization of succinic acid and a diol with succinic anhydride. valtris.com The goal of this research is often to create biodegradable polymers from renewable resources. minglanchem.com

Investigation of Polymerization Mechanisms and Kinetics

The mechanisms for creating succinate-based polyesters generally involve polycondensation or ring-opening polymerization. valtris.com In polycondensation, monomers with two functional groups react to form long polymer chains, releasing a small molecule like water. Researchers investigate how factors like temperature, catalysts, and monomer ratios affect the molecular weight and properties of the final polymer. cnlubricantadditive.comcore.ac.uk For example, studies on the synthesis of alkenyl succinic anhydrides (ASAs) from methyl esters and maleic anhydride have used response surface methodology to optimize reaction temperature and molar ratios to maximize yield and minimize side products. core.ac.uk

General Research Context: Surfactants and Emulsifiers

The molecular structure of a compound like Benzyl (B1604629) hydrogen 2-octadecenylsuccinate, featuring a long hydrocarbon tail (octadecenyl group) and a more polar head (benzyl succinate (B1194679) group), is characteristic of a surfactant.

Micellization Behavior and Interfacial Tension Studies in Chemical Systems

Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. mdpi.com A key property is the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. cnlubricantadditive.com The structure of the surfactant, including the length of the hydrophobic tail and the nature of the polar headgroup, significantly influences its micellization behavior and how effectively it reduces interfacial tension. cnlubricantadditive.comresearchgate.net For example, studies on long-chain alkylguanidinium chlorides show that CMC values decrease and the tendency to form micelles increases with the length of the alkyl chain. cnlubricantadditive.com The presence of a benzyl group in a surfactant can enhance the hydrophobicity at an electrode surface, which has been studied in different contexts. minglanchem.com

Formulation Science for Non-Biological Emulsions

Emulsifiers are a subclass of surfactants used to stabilize emulsions—mixtures of immiscible liquids like oil and water. Alkenyl succinic anhydrides (ASAs), which are structurally related to the subject compound, are used to stabilize oil-in-water emulsions, notably in the papermaking industry. google.comwikipedia.org Research in this area focuses on how the emulsifier structure improves the distribution of droplets, reduces droplet size, and enhances the long-term stability of the emulsion against phenomena like creaming or coalescence. google.comgoogle.com

General Research Context: Applications in Lubricant Additive Research

Derivatives of succinic acid are a well-established class of lubricant additives, valued for their ability to function as corrosion inhibitors and dispersants.

Alkenyl succinic acid half-esters and related derivatives are known to be effective anti-rust additives in industrial lubricants, including turbine, hydraulic, and gear oils. cnlubricantadditive.comminglanchem.comminglanchem.ae They function by forming a protective film on metal surfaces, which prevents corrosion. minglanchem.comminglanchem.ae The length and structure of the alkenyl chain can influence the additive's solubility in oil and its performance. minglanchem.ae

In engine oils, long-chain alkenyl succinimides (derivatives of alkenyl succinic acids) are widely used as dispersants. google.comresearchgate.net They help to keep sludge and other deposit precursors suspended in the oil, preventing them from accumulating on engine parts. minglanchem.aeresearchgate.net Research has explored various derivatives, including those derived from polyisobutylene (B167198) (PIB), to enhance dispersancy and add other functionalities like friction modification. researchgate.netgoogle.com Benzyl esters derived from vegetable oils have also been investigated as alternative processing oils in rubber and polymer compounding, valued for their compatibility and ability to modify material properties. researchgate.netresearchgate.net

Boundary Lubrication Mechanisms at a Molecular Level

In the realm of advanced material science, understanding the molecular interactions at the lubricant-surface interface is paramount for designing high-performance systems. Benzyl hydrogen 2-octadecenylsuccinate, a complex ester, demonstrates its utility in boundary lubrication scenarios through a sophisticated mechanism rooted in its unique molecular architecture. This involves the formation of a durable, low-shear film that protects surfaces from direct contact and subsequent wear. The mechanism can be elucidated by examining the distinct roles of its constituent chemical moieties: the polar head group, comprising a carboxylic acid and a benzyl ester, and the non-polar octadecenyl tail.

At the molecular level, the efficacy of this compound as a boundary lubricant is predicated on its ability to form a dense, ordered, and strongly adsorbed film on metallic surfaces. machinerylubrication.com This process is primarily driven by the polar carboxyl and ester functionalities within the molecule. machinerylubrication.com These groups exhibit a strong affinity for metal surfaces and their native oxide layers, facilitating robust physical and chemical adsorption (physisorption and chemisorption). youtube.com The carboxylic acid group, in particular, can form strong coordinate bonds with surface metal atoms or interact via hydrogen bonding with surface hydroxyl groups, creating a tenacious anchor.

Once anchored, the long, non-polar octadecenyl chains orient themselves away from the surface, forming a tightly packed, quasi-crystalline monolayer. This hydrocarbon layer acts as a physical barrier, preventing asperity-to-asperity contact between the sliding surfaces. researchgate.net The van der Waals forces between adjacent octadecenyl chains contribute to the stability and integrity of this film. The presence of a double bond in the octadecenyl chain can influence the packing density and fluidity of the film compared to a saturated analogue, which can be a critical factor in its performance under varying temperature and pressure conditions.

The sliding motion is then accommodated by the low shear strength of the plane between the two opposing lubricant monolayers or between the outermost layer of the film and the bulk lubricant. researchgate.net This arrangement effectively substitutes high-friction metal-to-metal contact with low-friction shear within the lubricant film. astbearings.com The effectiveness of this boundary film is contingent on the dynamic equilibrium between its removal due to mechanical stress and its replenishment from the bulk lubricant.

Research into analogous succinate ester derivatives and other long-chain carboxylic acids provides insight into the expected tribological performance. Studies on similar ester-based lubricants have demonstrated their capacity to significantly reduce both the coefficient of friction and wear scar diameter under boundary lubrication conditions. researchgate.net For instance, the coefficient of friction for surfaces lubricated with ester-based additives is often markedly lower than that of the base oil alone.

To illustrate the typical performance of related friction modifiers, the following tables present research findings on analogous compounds. It is important to note that this data is for structurally similar molecules and serves to provide a comparative context for the anticipated behavior of this compound.

Table 1: Comparative Frictional Performance of Ester-Based Lubricants

This interactive table showcases the coefficient of friction (COF) for different ester-based lubricants compared to a base oil, demonstrating the friction-reducing capabilities of such additives.

Lubricant CompositionCoefficient of Friction (COF)Percentage Reduction in COF
Base Oil (Polyalphaolefin)0.1200%
Base Oil + Methyl Oleate preprints.org0.08529.2%
Base Oil + Ethyl Oleate preprints.org0.09223.3%
Base Oil + Butyl Oleate preprints.org0.10512.5%

Table 2: Wear Scar Diameter Reduction with Succinate Derivatives

This table illustrates the anti-wear properties of succinate derivatives by comparing the wear scar diameter (WSD) in standardized tests. A smaller WSD indicates better wear protection. researchgate.net

Lubricant AdditiveWear Scar Diameter (mm) - 4-Ball Test
Base Oil (TMPTO Polyester)0.65
Alkyl Succinic Acid Ester Derivative A0.55
Alkyl Succinic Acid Ester Derivative B0.49

Biochemical Research and Molecular Interaction Studies of Benzyl Hydrogen 2 Octadecenylsuccinate Non Clinical Focus

In Vitro Enzyme Substrate or Inhibitor Research

Research in this area would focus on how Benzyl (B1604629) hydrogen 2-octadecenylsuccinate interacts with specific enzymes in a controlled laboratory setting.

Mechanistic Investigations of Enzyme-Substrate Interactions using Model Systems

No studies were identified that investigate the mechanistic interactions between Benzyl hydrogen 2-octadecenylsuccinate and any enzyme. Such research would typically involve determining if the compound can bind to an enzyme's active site and act as a substrate (a molecule acted upon by the enzyme) or an inhibitor (a molecule that prevents the enzyme from working). Model systems often use purified enzymes and spectroscopic methods to observe these interactions.

Kinetics of Hydrolysis by Model Esterases or Lipases

There is no available data on the kinetics of hydrolysis for this compound by model esterases or lipases. This type of research would measure the rate at which these enzymes break down the ester bonds within the compound. The results would be used to determine key kinetic parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of its maximum, and the catalytic constant (kcat), which represents the turnover number of the enzyme.

Interactions with Model Biological Membranes for Fundamental Permeability Research

This area of research would explore the physical interactions between this compound and artificial cell membranes to understand its potential to cross biological barriers.

Membrane Partitioning and Solubilization Studies in Simplified Systems

No published research was found detailing the membrane partitioning or solubilization of this compound. These studies would typically use model membranes, such as liposomes or lipid bilayers, to quantify how the compound distributes itself between the lipid phase of the membrane and the surrounding aqueous environment. This is crucial for predicting a compound's ability to be absorbed and distributed in biological systems.

Role in Fundamental Cellular Processes (Chemical Biology Perspective)

This research would investigate the effects of this compound on basic cellular functions at a chemical level.

Influence on Cellular Permeability and Transport Mechanisms at the Chemical Level

There is no available information regarding the influence of this compound on cellular permeability and transport mechanisms. Research in this area would involve treating cultured cells with the compound and observing changes in the transport of ions or small molecules across the cell membrane. This would help to understand if the compound can disrupt membrane integrity or interfere with specific transport proteins.

Future Research Directions and Challenges in Benzyl Hydrogen 2 Octadecenylsuccinate Chemistry

Development of Novel Cascade Reactions for Efficient Synthesis

For the synthesis of benzyl (B1604629) hydrogen 2-octadecenylsuccinate, a hypothetical cascade could involve the simultaneous or sequential reaction of maleic anhydride (B1165640), an 18-carbon olefin (like 1-octadecene), and benzyl alcohol in the presence of a multifunctional catalyst. Such a catalyst would need to facilitate both an ene reaction or a Michael addition to form the succinate (B1194679) backbone and the subsequent regioselective esterification. Enzymatic catalysis, for instance, using a combination of oxidases and lipases, could offer a green chemistry approach to achieving such transformations in one pot. rsc.org The development of such processes would dramatically improve the atom and step economy of the synthesis.

Challenges in Cascade Reaction Development:

Regioselectivity: Controlling the reaction to exclusively form the desired monoester without the formation of the diester or the other monoester isomer is a primary challenge.

Catalyst Compatibility: The chosen catalyst must be effective for all transformations in the cascade and stable under the required reaction conditions.

Substrate Reactivity: The different reactivities of the olefin, anhydride, and alcohol must be carefully managed to ensure the desired reaction sequence.

A comparison of a traditional versus a hypothetical cascade synthesis is outlined below:

FeatureTraditional SynthesisHypothetical Cascade Synthesis
Number of Steps 2-3 (e.g., anhydride formation, then esterification)1
Intermediate Isolation YesNo
Solvent/Reagent Use HighReduced
Overall Yield ModeratePotentially High
Waste Generation SignificantMinimized

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of specialty chemicals like benzyl hydrogen 2-octadecenylsuccinate. amf.chseqens.com The enhanced heat and mass transfer in flow reactors allows for better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. amf.chseqens.com

The esterification step in the synthesis of this compound could be significantly optimized using a packed-bed flow reactor containing an immobilized acid or base catalyst. This setup would allow for the continuous production of the ester, easy separation of the product from the catalyst, and straightforward scalability by extending the operation time or using parallel reactors. researchgate.net

Automated synthesis platforms can be integrated with flow reactors to rapidly screen and optimize reaction conditions. By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, an optimal set of conditions for the synthesis of this compound can be identified with minimal manual intervention.

Hypothetical Flow Chemistry Setup for Esterification:

ParameterValue
Reactor Type Packed-Bed Reactor with Immobilized Catalyst
Reactants 2-Octadecenylsuccinic Anhydride, Benzyl Alcohol
Temperature 80-120 °C
Residence Time 5-20 minutes
Pressure 1-5 bar
Output Continuous stream of crude product

Exploration of Supramolecular Chemistry with this compound

The amphiphilic nature of this compound, with its long aliphatic chain and a polar head group containing a carboxylic acid and a benzyl ester, makes it an interesting candidate for supramolecular chemistry studies. This field investigates the non-covalent interactions between molecules, leading to the formation of organized assemblies.

Future research could explore how molecules of this compound self-assemble in various solvents to form structures like micelles, vesicles, or liquid crystals. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor sites, along with the potential for π-π stacking from the benzyl groups, could lead to complex and stimuli-responsive materials. Understanding these interactions is key to unlocking potential applications in areas such as drug delivery, emulsion stabilization, and materials science. The study of long-chain aliphatic polyesters provides a precedent for investigating the crystalline and supramolecular structures of such molecules. acs.org

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is essential. Advanced in situ characterization techniques, which allow for the real-time monitoring of a reaction as it occurs, are invaluable for this purpose. acs.orgista.ac.at

Techniques like ReactIR™ (in situ Fourier Transform Infrared Spectroscopy) can track the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorptions. mt.com For instance, the disappearance of the anhydride peak and the appearance of the ester and carboxylic acid peaks can be followed in real-time. This data allows for the precise determination of reaction endpoints and the identification of any side reactions. Other techniques like in situ NMR or Raman spectroscopy could also provide complementary information. researchgate.net

Addressing Scalability and Sustainability for Research Material Production

As research into this compound progresses, the need for larger quantities of the material will arise. Scaling up the synthesis from the lab bench to pilot or industrial scale presents several challenges. neulandlabs.com These include maintaining consistent product quality, managing heat transfer in larger reactors, and ensuring the economic viability of the process. neulandlabs.com

Sustainability will be a key consideration in the future production of this compound. This involves the use of renewable raw materials, the development of energy-efficient processes, and the minimization of waste. unitopchemicals.comtheenvironmentalblog.org Green chemistry principles, such as the use of non-toxic solvents and catalysts, will be paramount. distil.marketgspchem.com The development of a scalable process using a recyclable catalyst, for example, would be a significant step towards sustainable production. acs.org

Challenges in Scalable and Sustainable Production:

Raw Material Sourcing: Identifying renewable sources for the octadecenyl and succinate moieties.

Energy Consumption: Optimizing reaction conditions to minimize energy input. distil.market

Catalyst Recovery and Reuse: Developing robust catalysts that can be easily separated and recycled. acs.org

Waste Management: Implementing processes to treat or repurpose any waste streams generated. theenvironmentalblog.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl hydrogen 2-octadecenylsuccinate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification between 2-octadecenylsuccinic anhydride and benzyl alcohol under acidic or enzymatic catalysis. Key variables include temperature (80–120°C), solvent polarity (e.g., toluene vs. dichloromethane), and catalyst loading (e.g., p-toluenesulfonic acid at 1–5 mol%). Monitor reaction progress via thin-layer chromatography (TLC) or FTIR for ester bond formation (~1730 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .

Q. How can spectroscopic techniques (NMR, MS) resolve ambiguities in the structural elucidation of this compound?

  • Methodological Answer :

  • 1H NMR : The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while the octadecenyl chain shows characteristic allylic protons (δ 5.3–5.5 ppm) and methylene/methyl signals (δ 0.8–2.1 ppm).
  • 13C NMR : The ester carbonyl resonates at δ 170–175 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to confirm molecular weight (expected [M+H]+ ≈ 500–550 Da). Cross-reference with computational models (e.g., density functional theory) to validate stereochemistry .

Q. What solvents are most effective for solubility studies of this compound in biomimetic systems?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, acetone) and nonpolar solvents (e.g., hexane, chloroform). For lipid bilayer compatibility, use ethanol/water mixtures (up to 50% v/v). Measure partition coefficients (logP) via shake-flask method or HPLC retention time correlation .

Advanced Research Questions

Q. How do steric and electronic effects of the octadecenyl chain influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : Perform comparative studies with saturated (octadecyl) and unsaturated (octadecenyl) analogs. Use kinetic assays (e.g., hydrolysis rates under alkaline conditions) and DFT calculations to evaluate transition-state stabilization. The double bond in the octadecenyl chain enhances rigidity, reducing entropy-driven side reactions but increasing susceptibility to oxidation .

Q. What degradation pathways dominate under environmental or physiological conditions, and how can stability be improved?

  • Methodological Answer :

  • Hydrolytic Degradation : Monitor ester cleavage in buffered solutions (pH 2–10) via HPLC.
  • Oxidative Degradation : Expose to radical initiators (e.g., AIBN) and track peroxide formation via iodometric titration.
  • Stabilization Strategies : Incorporate antioxidants (e.g., BHT) or encapsulate in cyclodextrins to shield the unsaturated chain .

Q. How can computational modeling (MD, QSAR) predict the compound’s interactions with lipid membranes or protein targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate insertion into lipid bilayers (e.g., DPPC membranes) to assess orientation and free energy of binding.
  • QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental binding data (e.g., SPR or ITC) .

Key Methodological Recommendations

  • Contradiction Analysis : If spectral data (e.g., NMR splitting patterns) conflict with computational predictions, re-examine sample purity or consider dynamic effects (e.g., rotamers) .
  • Experimental Design : Use fractional factorial designs to optimize synthesis variables (temperature, catalyst, solvent) while minimizing resource use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.